![molecular formula C4H5IN2S B3122767 5-Iodo-4-methyl-1,3-thiazol-2-amine CAS No. 3034-58-0](/img/structure/B3122767.png)
5-Iodo-4-methyl-1,3-thiazol-2-amine
Overview
Description
5-Iodo-4-methyl-1,3-thiazol-2-amine is a compound that belongs to the group of azole heterocycles . These are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of 5-Iodo-4-methyl-1,3-thiazol-2-amine and similar compounds has been reported in the literature . For instance, a series of novel N-aryl-5- (benzo [d] [1,3]dioxol-5-ylmethyl)-4- (tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including 5-Iodo-4-methyl-1,3-thiazol-2-amine, have been found to exhibit antioxidant properties . They can neutralize free radicals, which are harmful to our bodies and can lead to various diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial activity . They have been found effective against various bacterial strains, including Staphylococcus aureus and E. coli .
Antifungal Activity
Thiazole compounds, including 5-Iodo-4-methyl-1,3-thiazol-2-amine, have been utilized as fungicides . They inhibit the in vivo growth of certain fungi, making them useful in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . They can potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to exhibit cytotoxic properties . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This makes them potential candidates for the development of new anticancer drugs.
Neuroprotective Activity
Thiazole derivatives have been found to exhibit neuroprotective properties . They can potentially be used in the treatment of neurodegenerative diseases.
Diuretic Activity
Thiazole compounds have been reported to possess diuretic properties . This makes them potential candidates for the development of new diuretic drugs.
Future Directions
Thiazoles and their derivatives have a wide range of applications in the field of drug design and discovery . They have been used in the synthesis of compounds to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that 5-Iodo-4-methyl-1,3-thiazol-2-amine and similar compounds could have potential future applications in these areas.
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der Waals forces .
Biochemical Pathways
Thiazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of 5-Iodo-4-methyl-1,3-thiazol-2-amine indicate high gastrointestinal absorption and blood-brain barrier permeability . The compound has a log P value of 1.62, indicating moderate lipophilicity, which can influence its distribution and elimination .
Result of Action
Some thiazole derivatives have demonstrated antitumor activities, suggesting potential cytotoxic effects .
properties
IUPAC Name |
5-iodo-4-methyl-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDBFJSDYWCXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306209 | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3034-58-0 | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3034-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-4-methyl-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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